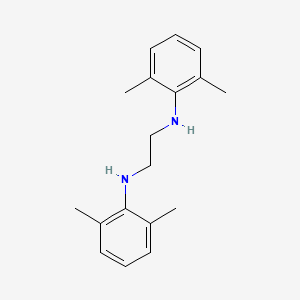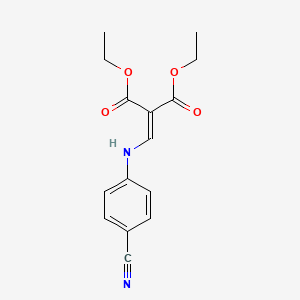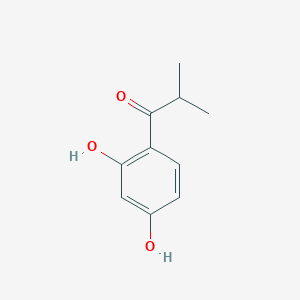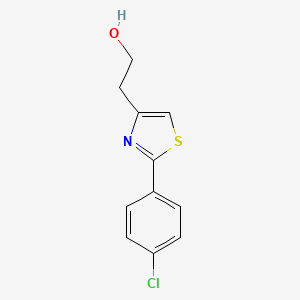
2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanol
Overview
Description
2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanol is a compound that belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
The synthesis of 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanol typically involves the reaction of 2-bromo-1-(4-chlorophenyl)ethanone with thiourea under basic conditions to form the thiazole ring. This is followed by the reduction of the resulting intermediate to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidine derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, and substituted thiazole derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives.
Biology: It exhibits significant biological activities, making it a candidate for developing new antibacterial and antifungal agents.
Medicine: Its anti-inflammatory and antitumor properties are being explored for potential therapeutic applications.
Industry: It is used in the synthesis of dyes, fungicides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanol involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This interaction is often mediated by the sulfur and nitrogen atoms in the thiazole ring, which can form hydrogen bonds and other interactions with the target molecules.
Comparison with Similar Compounds
Similar compounds to 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanol include other thiazole derivatives such as 2-(4-chlorophenyl)-4-methylthiazole and 2-(4-chlorophenyl)-4-ethylthiazole. These compounds share the thiazole ring structure but differ in the substituents attached to the ring. The unique combination of the thiazole ring and the 4-chlorophenyl group in this compound contributes to its distinct biological activities and chemical properties .
Properties
CAS No. |
27473-03-6 |
|---|---|
Molecular Formula |
C11H10ClNOS |
Molecular Weight |
239.72 g/mol |
IUPAC Name |
2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethanol |
InChI |
InChI=1S/C11H10ClNOS/c12-9-3-1-8(2-4-9)11-13-10(5-6-14)7-15-11/h1-4,7,14H,5-6H2 |
InChI Key |
GHXMYVMHRINCLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)CCO)Cl |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

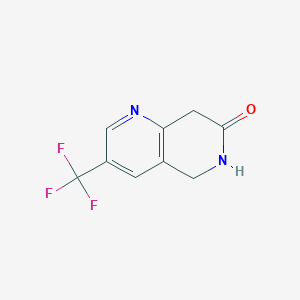

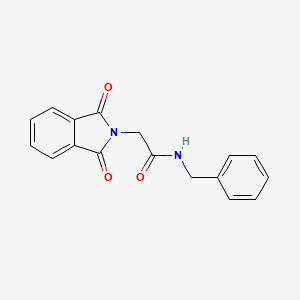
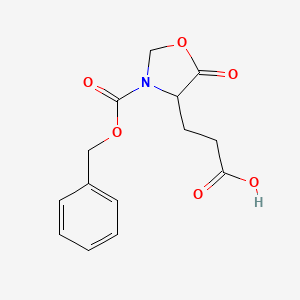
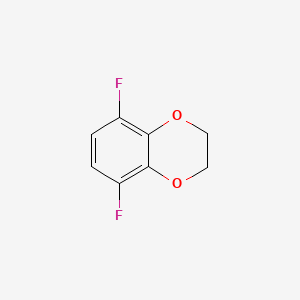
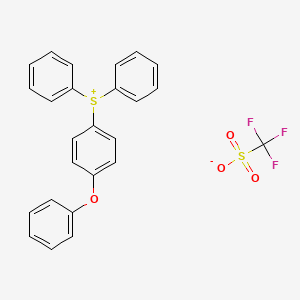
![8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde](/img/structure/B8810231.png)
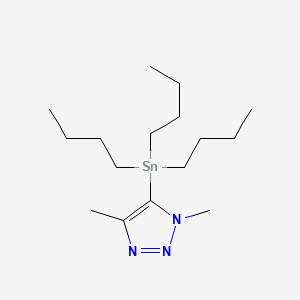
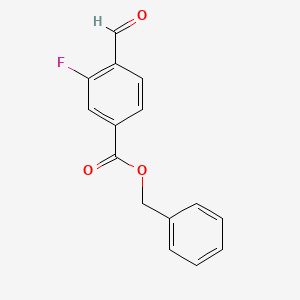
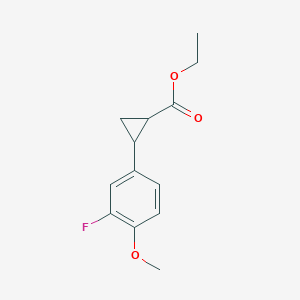
![8-bromo-4,5-dihydrobenzo[2,3]oxepino[4,5-d]thiazole-2-carboxylic acid](/img/structure/B8810261.png)
